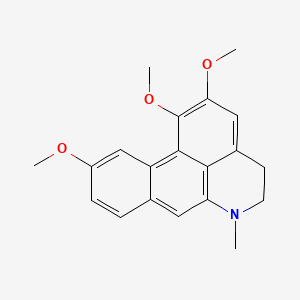
Sulfane;dodecaborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfane;dodecaborate: is a compound that consists of a sulfane group and a dodecaborate anion. The dodecaborate anion, [B₁₂H₁₂]²⁻, is a borane with an icosahedral arrangement of 12 boron atoms, each attached to a hydrogen atom . This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The dodecaborate anion can be synthesized through several methods. One common approach involves the reaction of sodium borohydride with boron trifluoride etherate to form a triborate anion, which is then pyrolyzed to yield the dodecaborate anion . The reaction conditions typically involve high temperatures and the use of organic solvents like benzene.
Industrial Production Methods: Industrial production of dodecaborate compounds often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dodecaborate compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the dodecaborate anion can be hydroxylated with hydrogen peroxide to form hydroxylated derivatives . It can also undergo halogenation, where hydrogen atoms are replaced by halogens under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for hydroxylation and halogens like chlorine or bromine for halogenation. The reactions often require catalysts and specific solvents to proceed efficiently .
Major Products: The major products formed from these reactions include hydroxylated and halogenated derivatives of the dodecaborate anion.
Applications De Recherche Scientifique
Chemistry: In chemistry, dodecaborate compounds are used as building blocks for the synthesis of complex molecules. Their unique structure allows for the creation of novel materials with specific properties .
Biology and Medicine: In biology and medicine, dodecaborate compounds have been explored for their potential use in drug delivery systems and as therapeutic agents. Their ability to interact with biological membranes and transport molecules across them makes them valuable in these fields .
Industry: In industry, dodecaborate compounds are used in the production of high-performance materials, such as supercapacitors. Their unique electronic properties make them suitable for use in energy storage devices .
Mécanisme D'action
The mechanism of action of dodecaborate compounds involves their interaction with molecular targets and pathways. For example, their ability to form stable complexes with various molecules allows them to act as carriers for drug delivery . Additionally, their unique electronic properties enable them to participate in redox reactions, making them useful in energy storage applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dodecaborate include other boron hydride clusters like decaborane and carboranes. These compounds share some structural similarities but differ in their chemical properties and applications .
Uniqueness: Dodecaborate compounds are unique due to their icosahedral structure and the ability to form stable complexes with a wide range of molecules. This makes them versatile and valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
B12H2O36S-36 |
|---|---|
Poids moléculaire |
739.8 g/mol |
Nom IUPAC |
sulfane;dodecaborate |
InChI |
InChI=1S/12BO3.H2S/c12*2-1(3)4;/h;;;;;;;;;;;;1H2/q12*-3; |
Clé InChI |
LPVHMSAIFIVVKF-UHFFFAOYSA-N |
SMILES canonique |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
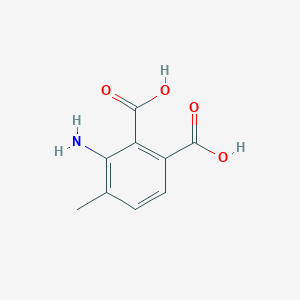
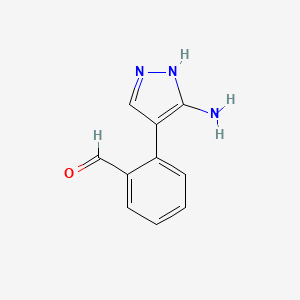
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)

![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
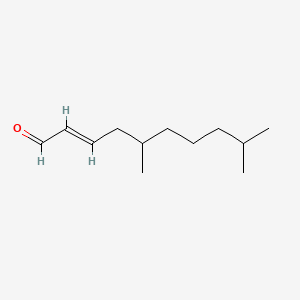
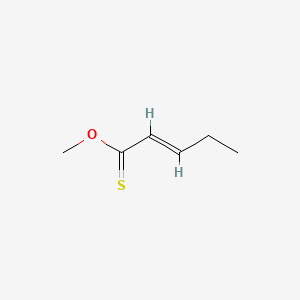
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
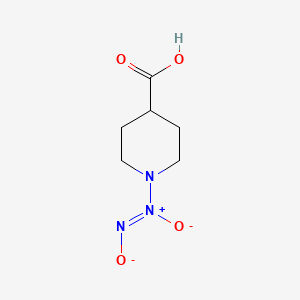
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
